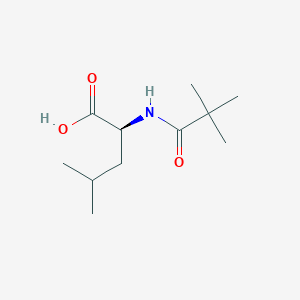

(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid

CAS No.: 33019-84-0

Cat. No.: VC8414355

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33019-84-0 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | OLZMLDKOPZADGZ-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C(C)(C)C |

| SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid features a leucine backbone modified at the α-amino group by a pivaloyl moiety. The stereochemistry at the second carbon (C2) is specified as S-configuration, rendering the molecule chiral. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)(C)C |

| Isomeric SMILES | CC(C)CC@@HNC(=O)C(C)(C)C |

| InChIKey | OLZMLDKOPZADGZ-QMMMGPOBSA-N |

| XLogP3-AA (Predicted) | 1.9 |

The pivaloyl group introduces significant steric bulk, which may influence solubility, reactivity, and intermolecular interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S)-2-(2,2-dimethylpropanamido)-4-methylpentanoic acid typically involves acylation of L-leucine with pivaloyl chloride under basic conditions. A generalized pathway is outlined below:

-

Protection of Leucine: L-leucine is dissolved in an aqueous alkaline solution (e.g., NaOH), followed by dropwise addition of pivaloyl chloride. The reaction is maintained at 0–5°C to minimize racemization.

-

Acidification and Isolation: The mixture is acidified with HCl to precipitate the product, which is then purified via recrystallization or chromatography.

Reaction Scheme:

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic pivaloyl group:

-

Water: Poor solubility (<1 mg/mL at 25°C) due to the non-polar tert-butyl moiety.

-

Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Thermodynamic Parameters

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Octanol-Water) | Predicted 1.9 |

Comparatively, unmodified L-leucine (CAS 328-39-2) exhibits a melting point of 293–296°C and higher water solubility (24 g/L at 25°C) , underscoring the impact of the pivaloyl modification on physicochemical behavior .

Challenges and Future Directions

Research Gaps

-

Toxicity Data: No in vitro or in vivo toxicity studies are reported.

-

Biological Activity: Enzymatic hydrolysis rates and metabolic fate remain uncharacterized.

-

Synthetic Optimization: Scalable synthesis methods and enantiomeric purity control require development.

Recommendations for Future Work

-

Conduct pharmacokinetic studies to assess absorption and metabolism.

-

Explore applications in drug delivery systems, leveraging the pivaloyl group’s lipophilicity.

-

Develop analytical standards for quality control in peptide synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume